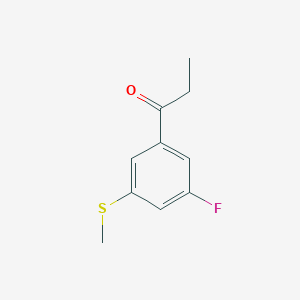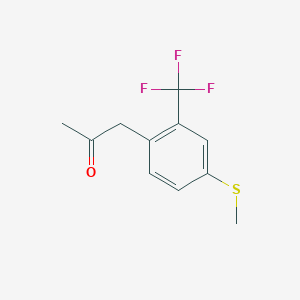
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a guanidine group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps One common method starts with the protection of piperazine using a tert-butyl groupThe final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Safety measures and quality control are crucial in industrial settings to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group or other functional groups in the molecule.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the guanidine group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the guanidine group, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong interactions with negatively charged sites on proteins, while the piperazine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-(3-hydroxypropyl)piperazine: Similar in structure but with a hydroxypropyl group instead of a guanidinopropyl group.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group, offering different reactivity and applications.
1-Boc-piperazine: A simpler compound with a tert-butyl group protecting the piperazine ring.
Uniqueness
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the guanidine group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in research focused on enzyme inhibition and receptor binding .
Eigenschaften
Molekularformel |
C13H28ClN5O2 |
|---|---|
Molekulargewicht |
321.85 g/mol |
IUPAC-Name |
tert-butyl 4-[3-(diaminomethylideneamino)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H27N5O2.ClH/c1-13(2,3)20-12(19)18-9-7-17(8-10-18)6-4-5-16-11(14)15;/h4-10H2,1-3H3,(H4,14,15,16);1H |
InChI-Schlüssel |
LOOPOCODOATBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)




![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)



